molecular formula C12H17NO2S B1363566 Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate CAS No. 350996-90-6

Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Cat. No.: B1363566
CAS No.: 350996-90-6
M. Wt: 239.34 g/mol
InChI Key: KMQMOTGFHOYIBQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C12H17NO2S and its molecular weight is 239.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure Insights : Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, has been studied for its crystal structure. This research revealed the structural composition, featuring a thiophene ring with a 2-amino group and a 3-methyl ester group. The orientation of the carbonyl group and the stabilization of the crystal structure by hydrogen bonds were notable findings (Vasu et al., 2004).

Chemical Synthesis and Reactions

  • Production of Thienopyrimidinones : Research has shown that Methyl 3-amino-2-thiophene carboxylate can react with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, which further react with amines and hydrazines to yield thienopyrimidinones, providing insights into cyclization mechanisms and the activities of ester and imidate groups (B. Hajjem et al., 2010).

Biomedical Applications

  • Tumor-Selective Agents : A derivative, Methyl‐2‐amino‐5‐[2‐(4‐methoxyphenethyl)]thiophene‐3‐carboxylate, is identified as a prototype for tumor-selective agents. It selectively inhibits the proliferation of various tumor cell lines, including human T-lymphoma/leukemia cells, with a significant selectivity index. This indicates its potential as a selective anti-tumor agent (Joice Thomas et al., 2014).

  • Allosteric Modulators of the A1 Adenosine Receptor : The compound and its derivatives have been evaluated as allosteric enhancers for the A1 adenosine receptor, with certain derivatives exhibiting enhanced potency and efficacy compared to standard compounds. This suggests potential applications in modulating receptor responses (G. Nikolakopoulos et al., 2006).

  • Antimycobacterial Properties : Certain derivatives of Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate have shown significant activity against Mycobacterium tuberculosis, with some compounds being more potent than existing antimycobacterial drugs like Ethambutol and Ciprofloxacin. This highlights their potential as novel antimycobacterial agents (Radhika Nallangi et al., 2014).

Diverse Chemical Applications

  • Synthesis of Azo Dyes : Derivatives of Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a related compound, have been synthesized and utilized to create azo dyes. These dyes exhibit good coloration and fastness properties on polyester, demonstrating the utility of such compounds in the dye and pigment industry (R. W. Sabnis & D. W. Rangnekar, 1989).

Synthesis of Novel Compounds

  • Creating New Heterocyclic Systems : The reactions involving methyl 2-(bromomethyl)thiophene-3-carboxylates have led to the creation of new heterocyclic systems like benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones. This demonstrates the potential of such compounds in developing novel chemical structures with diverse applications (M. S. Yagodkina-Yakovenko et al., 2018).

Properties

IUPAC Name

methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-15-12(14)10-8-6-4-2-3-5-7-9(8)16-11(10)13/h2-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQMOTGFHOYIBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373373
Record name methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350996-90-6
Record name methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
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Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
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Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
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Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
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Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Reactant of Route 6
Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

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